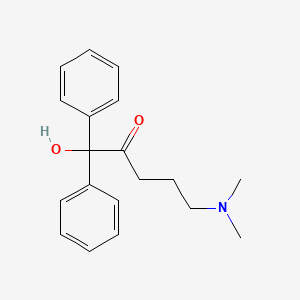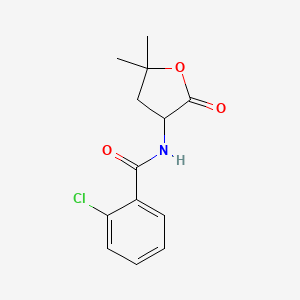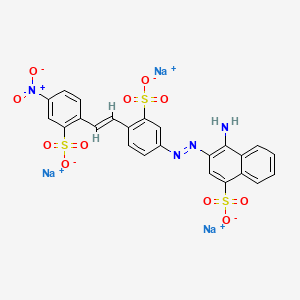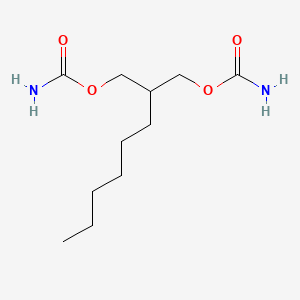
1,3-Propanediol, 2-hexyl-, dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-hexyl-, dicarbamate is a chemical compound with significant applications in various fields It is a derivative of 1,3-propanediol, where two carbamate groups are attached to the hexyl-substituted propanediol backbone
Preparation Methods
The synthesis of 1,3-Propanediol, 2-hexyl-, dicarbamate typically involves the reaction of 1,3-propanediol with hexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate groups. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like toluene to ensure the reaction proceeds smoothly. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
1,3-Propanediol, 2-hexyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, where nucleophiles like amines or thiols replace the carbamate moiety, forming new derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction pathways and yield desired products
Scientific Research Applications
1,3-Propanediol, 2-hexyl-, dicarbamate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anticonvulsant and neuroprotective effects.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-hexyl-, dicarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity. For instance, in medicinal applications, it may interact with neurotransmitter receptors or ion channels, leading to altered neuronal activity and therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1,3-Propanediol, 2-hexyl-, dicarbamate can be compared with other similar compounds, such as:
1,3-Propanediol, 2-phenyl-, dicarbamate: Known for its anticonvulsant properties and used in the treatment of epilepsy.
1,3-Propanediol, 2-heptyl-, dicarbamate: Studied for its potential antimicrobial activities.
1,3-Propanediol, 2-butyl-, dicarbamate: Explored for its use in polymer synthesis and industrial applications. The uniqueness of this compound lies in its specific hexyl substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
25462-33-3 |
|---|---|
Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-(carbamoyloxymethyl)octyl carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-2-3-4-5-6-9(7-16-10(12)14)8-17-11(13)15/h9H,2-8H2,1H3,(H2,12,14)(H2,13,15) |
InChI Key |
TWTOBQHCWWWHCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



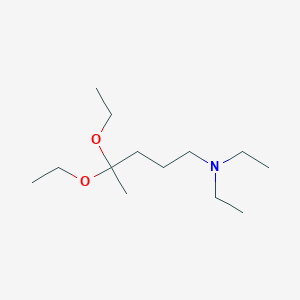
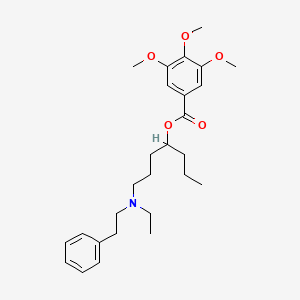
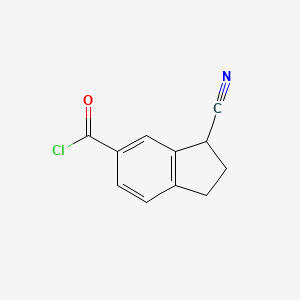
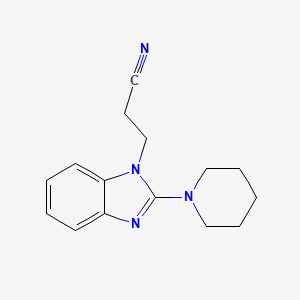


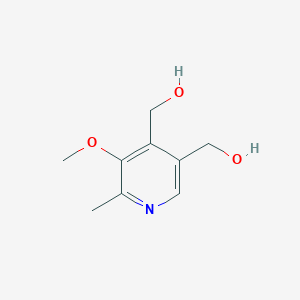
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
